1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole an impurity of butoconazole
Brand Name: Vulcanchem
CAS No.: 67085-12-5
VCID: VC21341771
InChI: InChI=1S/C13H14Cl2N2/c14-12-4-1-11(2-5-12)3-6-13(15)9-17-8-7-16-10-17/h1-2,4-5,7-8,10,13H,3,6,9H2
SMILES: C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl
Molecular Formula: C13H14Cl2N2
Molecular Weight: 269.17 g/mol

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

CAS No.: 67085-12-5

Cat. No.: VC21341771

Molecular Formula: C13H14Cl2N2

Molecular Weight: 269.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole - 67085-12-5

CAS No. 67085-12-5
Molecular Formula C13H14Cl2N2
Molecular Weight 269.17 g/mol
IUPAC Name 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole
Standard InChI InChI=1S/C13H14Cl2N2/c14-12-4-1-11(2-5-12)3-6-13(15)9-17-8-7-16-10-17/h1-2,4-5,7-8,10,13H,3,6,9H2
Standard InChI Key PJMMKIMXEKRAAT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl

Chemical Identity and Structure

Basic Identification

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is a synthetic organic compound with the Chemical Abstracts Service (CAS) registry number 67085-12-5 . This unique identifier confirms its specific chemical identity in scientific and regulatory contexts. The compound is part of the imidazole class of heterocyclic compounds.

Molecular Information

The molecular formula of the compound is C₁₃H₁₄Cl₂N₂, indicating it contains 13 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . Its molecular weight is calculated as 269.17 g/mol, which is an important parameter for analytical methods and dosage calculations .

Structural Representation

The compound's structure features an imidazole ring connected to a 4-chlorophenyl group through a butyl chain. The butyl chain also contains a chlorine atom at the 2-position. The structural representation can be described using the following notations:

  • SMILES: C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl

  • InChI: InChI=1S/C13H14Cl2N2/c14-12-4-1-11(2-5-12)3-6-13(15)9-17-8-7-16-10-17/h1-2,4-5,7-8,10,13H,3,6,9H2

  • InChIKey: PJMMKIMXEKRAAT-UHFFFAOYSA-N

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • Butoconazole Impurity 3

  • Butoconazole nitrate INT III

  • Butoconazole 2-Chloro Impurity

  • Butoconazole nitrate Impurity 1

  • INTERMEDIATE:BUTOCONAZOLENITRATE

  • 1H-Imidazole, 1-[2-chloro-4-(4-chlorophenyl)butyl]-

These synonyms indicate the compound's relationship to butoconazole, suggesting it may be an intermediate in butoconazole synthesis or a potential impurity in commercial butoconazole formulations.

Physical and Chemical Properties

Physical State and Appearance

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole exists as a solid at room temperature . Its color is described as light brown to orange, which can be an important parameter for quality control in pharmaceutical manufacturing .

Thermal Properties

The compound has a predicted boiling point of 442.6±40.0 °C, indicating its high thermal stability . This high boiling point is consistent with its molecular weight and the presence of an aromatic ring system with polar functional groups.

Density and Solubility

The density of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is reported as 1.22 g/cm³, which is typical for organic compounds containing halogen atoms . The compound shows limited solubility characteristics, being slightly soluble in chloroform and soluble in dimethyl sulfoxide (DMSO) . This limited solubility profile is important for determining appropriate solvents for reactions, purification, and formulation.

Acid-Base Properties

The predicted pKa value of the compound is 6.68±0.12, suggesting moderate acidity of the imidazole N-H group . This property is significant for understanding its potential interactions with biological systems and its behavior in different pH environments.

Stability Characteristics

The compound is described as hygroscopic, meaning it readily absorbs moisture from the surrounding environment . This property necessitates special handling and storage considerations to maintain its chemical integrity.

Analytical Data

Mass Spectrometry Data

Mass spectrometry provides valuable information for compound identification and structural characterization. The predicted collision cross-section (CCS) data for various adducts of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole are presented in Table 1 .

Table 1: Predicted Collision Cross-Section Data for 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

Adductm/zPredicted CCS (Ų)
[M+H]+269.06068158.7
[M+Na]+291.04262173.6
[M+NH4]+286.08722167.6
[M+K]+307.01656166.2
[M-H]-267.04612161.7
[M+Na-2H]-289.02807167.1
[M]+268.05285162.3
[M]-268.05395162.3

This collision cross-section data is particularly valuable for ion mobility spectrometry-mass spectrometry (IMS-MS) applications, providing an additional dimension of separation based on the compound's three-dimensional structure.

Pharmaceutical Relevance

Relationship to Butoconazole

The synonyms associated with 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, such as "Butoconazole Impurity 3" and "Butoconazole nitrate INT III," strongly suggest its relevance in the context of butoconazole production and quality control . Butoconazole is an established antifungal agent used primarily in topical formulations for treating vaginal yeast infections.

Research Limitations and Future Directions

Current Knowledge Gaps

Based on the available search results, there appears to be limited published research specifically focusing on 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole beyond its basic chemical characterization and relationship to butoconazole. Important knowledge gaps include:

  • Detailed synthesis and purification methods

  • Comprehensive spectroscopic data (NMR, IR, UV-Vis)

  • Structure-activity relationships

  • Metabolism and pharmacokinetic properties

  • Potential biological activities beyond its role as a butoconazole precursor

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